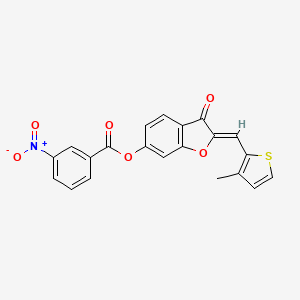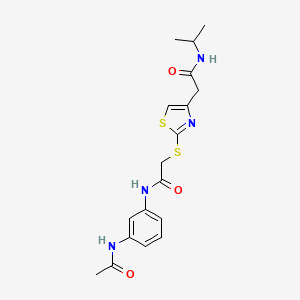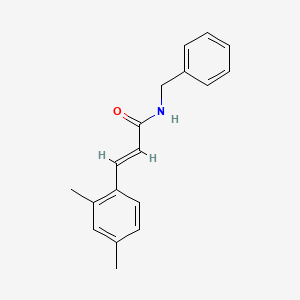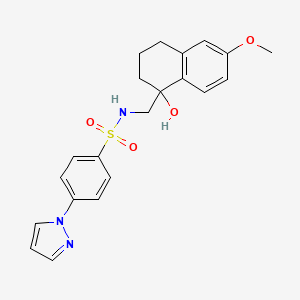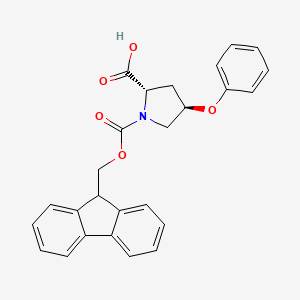
(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a fluoromethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the pyrrolidine ring. This compound is widely used in organic synthesis, particularly in the field of peptide chemistry, due to its ability to introduce chirality and enhance the stability of peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (2S,4R)-4-phenoxy-pyrrolidine-2-carboxylic acid.
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the compound with Fmoc chloride in the presence of a base such as sodium hydroxide or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification steps are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the pyrrolidine ring or the phenoxy group.
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further functionalization.
Common Reagents and Conditions
Substitution Reactions: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Deprotection: Piperidine in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include substituted pyrrolidine derivatives, oxidized or reduced forms of the compound, and deprotected amino acids.
Aplicaciones Científicas De Investigación
(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, providing chirality and stability to the final product.
Drug Development: The compound is utilized in the design and synthesis of novel drug candidates, particularly in the development of enzyme inhibitors and receptor modulators.
Protein Engineering: It is employed in the modification of proteins to enhance their stability, activity, and specificity.
Biocatalysis: The compound is used in biocatalytic processes to synthesize chiral compounds, which are important for drug development and other applications.
Mecanismo De Acción
The mechanism of action of (2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid involves its role as a chiral auxiliary. It can control the stereochemistry of a reaction by selectively reacting with one of the reactants, thereby influencing the stereochemical outcome of the final product. This compound can also interact with proteins and enzymes, affecting their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid: Similar in structure but lacks the Fmoc and phenoxy groups.
(2S,4R)-4-Methylproline: Contains a methyl group instead of the phenoxy group.
(2S,4R)-4-Fluoroproline: Contains a fluorine atom instead of the phenoxy group.
Uniqueness
(2S,4R)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid is unique due to the presence of the Fmoc protecting group and the phenoxy substituent. These features provide enhanced stability and reactivity, making it a valuable tool in peptide synthesis and other applications. The compound’s ability to introduce chirality and control stereochemistry sets it apart from other similar compounds.
Propiedades
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenoxypyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c28-25(29)24-14-18(32-17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFDLAYDYAXDTJ-KOSHJBKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)
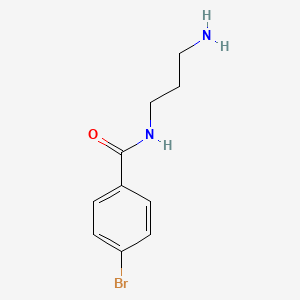
![4-Aminobicyclo[2.2.1]heptan-1-ol hydrochloride](/img/structure/B2548837.png)
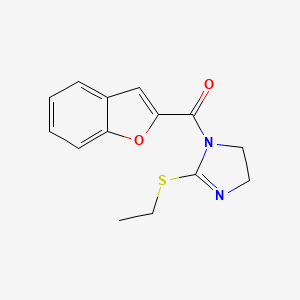
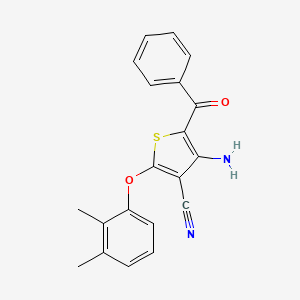
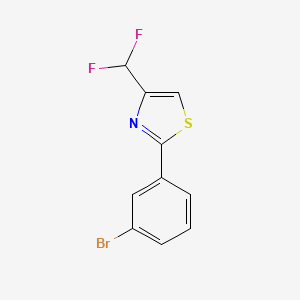
![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)
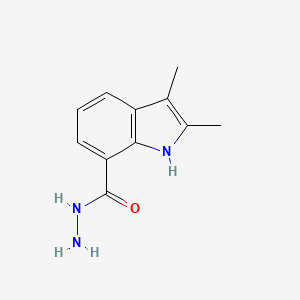
![N-{4-[(1E)-2-(4-chlorobenzenesulfonyl)-2-cyanoeth-1-en-1-yl]phenyl}acetamide](/img/structure/B2548844.png)
